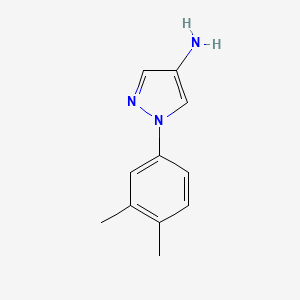
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrimidine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves the reaction of pyridine-3-carbaldehyde with pyrimidine-4,5-diamine under specific conditions. One common method includes:
Condensation Reaction: Pyridine-3-carbaldehyde is reacted with pyrimidine-4,5-diamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as conductivity and thermal stability.
Biology and Medicine:
Anticancer Research: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound can be utilized in the development of new agrochemicals for crop protection.
作用機序
The mechanism of action of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.
類似化合物との比較
4,5-Diaminopyrimidine: A structurally similar compound with two amino groups on the pyrimidine ring.
N4-(Pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Another derivative with a different substitution pattern on the pyrimidine ring.
Uniqueness: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent set it apart from other similar compounds.
特性
分子式 |
C10H11N5 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15) |
InChIキー |
MYEMCKLRJAUYIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC2=NC=NC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)

